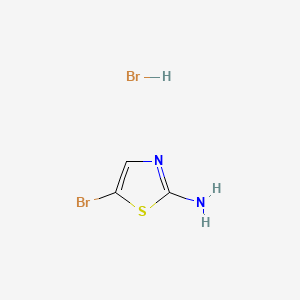

2-Amino-5-bromothiazole hydrobromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508984. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-bromo-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSVDASTCPBUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61296-22-8 | |

| Record name | 2-Thiazolamine, 5-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61296-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10976782 | |

| Record name | 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729558-58-1, 61296-22-8 | |

| Record name | 2-Thiazolamine, 5-bromo-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729558-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 61296-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiazol-2-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromothiazole hydrobromide chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-5-bromothiazole Hydrobromide

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound widely used as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1][2] Its structure, featuring a thiazole ring with an amino group and a bromine atom, makes it a versatile building block for creating more complex, biologically active molecules.[3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 61296-22-8 | [5][6][7][8][9] |

| Molecular Formula | C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S) | [4][5][8][9][10] |

| Molecular Weight | 259.95 g/mol | [5][7][8][9][10] |

| Appearance | White to tan or light yellow to light brown crystalline powder | [6][8][10] |

| Melting Point | 157.0 - 165 °C (with decomposition) | [1][6][7][8][10][11][12] |

| Solubility | Soluble in Methanol | [8][12] |

| Purity | Typically ≥95-98% | [6][9][12] |

| Sensitivity | Hygroscopic | [6][8] |

| Storage | Store in a dark, dry place at room temperature. Some suppliers recommend cooler temperatures (<15°C). | [5][8][12] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are crucial for its application in research and development.

Synthesis of the Free Base (2-Amino-5-bromothiazole)

The hydrobromide salt is often neutralized to its free base form for subsequent reactions.

-

Protocol: A suspension of this compound (30.0 g, 116.35 mmol) is prepared in tetrahydrofuran (THF, 350 mL). Triethylamine (TEA, 24.1 mL, 174.53 mmol) is added, and the mixture is stirred at room temperature for approximately 6 hours.[11][13] Upon completion, the resulting precipitate (triethylammonium bromide) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-bromothiazole, which can often be used without further purification.[11][13]

Caption: Workflow for the neutralization of the hydrobromide salt.

Use in Suzuki Coupling Reactions

The free base, 2-amino-5-bromothiazole, is a valuable precursor for forming carbon-carbon bonds, such as in the Suzuki reaction, to synthesize more complex derivatives.

-

Protocol Overview: The synthesis involves a two-step process. First, 2-amino-5-bromothiazole is reacted with an acid (e.g., 3-(furan-2-yl)propanoic acid) to form an amide.[14][15] This intermediate is then subjected to a Suzuki coupling reaction with a boronic acid (e.g., 4-fluorophenylboronic acid) in the presence of a palladium catalyst to yield the final, more complex molecule.[14][15][16] This approach is used to create compounds with potential anticancer activity.[15]

Caption: Synthetic pathway using the compound as a key intermediate.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[17] Derivatives have shown a wide range of pharmacological activities.

-

Anticancer and Antimicrobial Agents: this compound is a crucial starting material for the synthesis of novel compounds with potential anticancer and antimicrobial properties.[4][17] The thiazole ring is a core component of molecules designed to inhibit microbial enzymes or modulate proteins involved in cancer cell proliferation.[17]

-

Anti-inflammatory Activity: Certain derivatives of 2-aminothiazole have demonstrated significant anti-inflammatory effects, indicating their potential for treating inflammatory disorders.[17]

-

Enzyme Inhibition: The versatile structure allows for modifications that can target specific enzymes, making it a valuable scaffold for developing enzyme inhibitors.[17]

-

Alzheimer's Disease Research: There is emerging research suggesting that 2-Amino-5-bromothiazole HBr may have therapeutic potential for Alzheimer's disease by inhibiting p70S6 kinase, which can lead to increased autophagy and reduced β-amyloid production.[7]

-

Broader Chemical Industry: Beyond pharmaceuticals, it has been used as an intermediate in the creation of dyestuffs, fungicides, and other specialty chemicals.[18]

Caption: Role of the 2-aminothiazole scaffold in drug discovery.

References

- 1. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. CAS 3034-22-8: 2-Amino-5-bromothiazole | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]

- 6. 2-Amino-5-bromothiazole Monohydrobromide CAS 61296-22-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 8. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]

- 9. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. americanelements.com [americanelements.com]

- 11. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 12. This compound 61296-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-bromothiazole Hydrobromide (CAS 61296-22-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromothiazole hydrobromide (CAS 61296-22-8), a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is a heterocyclic organic compound widely used as a pharmaceutical intermediate.[1] It serves as a versatile scaffold for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 61296-22-8 | [4] |

| Molecular Formula | C₃H₃BrN₂S · HBr | [4][5] |

| Molecular Weight | 259.95 g/mol | [4][5][6] |

| Appearance | Light yellow to pale brown solid crystalline powder | [7][8] |

| Melting Point | 165 °C (decomposes) | [1][4] |

| Solubility | Soluble in Methanol | [1] |

| SMILES String | Br[H].Nc1ncc(Br)s1 | [4] |

| InChI Key | NUSVDASTCPBUIP-UHFFFAOYSA-N | [4] |

| Storage Conditions | Store in a cool, dark, dry, and well-ventilated place.[1][9] Hygroscopic.[1][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Availability |

| ¹H NMR | Available.[10] |

| ¹³C NMR | Available.[11][12] |

| IR | Available.[13] |

| Mass Spec | Available.[14] |

Experimental Protocols

Detailed methodologies for the synthesis and handling of 2-Amino-5-bromothiazole and its hydrobromide salt are presented below.

This protocol describes the direct bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole.[15][16]

Materials:

-

2-Aminothiazole

-

Acetic acid

-

Bromine

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a suitable flask at 0 °C.

-

Slowly add bromine (8 mmol) dropwise to the solution.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, adjust the pH to 7-8 with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

This procedure outlines the conversion of the hydrobromide salt to the free base, 2-amino-5-bromothiazole.[15][17]

Materials:

-

This compound

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Create a suspension of this compound (116.35 mmol) in 350 mL of THF.

-

Add triethylamine (174.53 mmol) to the suspension.

-

Stir the mixture for 6 hours at room temperature.

-

Remove the resulting precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole. The product can often be used without further purification.

Biological Activity and Applications

2-Amino-5-bromothiazole and its derivatives are of significant interest in drug development due to their wide range of biological activities.[18] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry.

This compound has been shown to bind to and inhibit the p70S6 kinase.[6] This inhibition leads to an increase in autophagy and a decrease in β-amyloid production, suggesting potential therapeutic applications in Alzheimer's disease.[6]

The thiazole moiety is associated with diverse biological properties, including antimicrobial and antifungal activities.[3] Derivatives of 2-amino-5-bromothiazole are explored for their potential as anticancer agents.[18]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

| Hazard Statement | Precautionary Measures | Reference(s) |

| Harmful if swallowed.[9][19] | Do not eat, drink or smoke when using this product.[9] | |

| Causes serious eye irritation.[7][9][19] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] | |

| Causes skin irritation.[7][19] | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[7] | |

| May cause respiratory irritation.[7][19] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[9]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[9]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The compound is hygroscopic and air-sensitive.[7]

-

Dispose of contents/container to an approved waste disposal plant.[7]

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for 2-Amino-5-bromothiazole.

Caption: Neutralization of the hydrobromide salt.

Caption: Proposed signaling pathway in Alzheimer's disease.

References

- 1. This compound [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 3034-22-8: 2-Amino-5-bromothiazole | CymitQuimica [cymitquimica.com]

- 4. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Amino-5-bromothiazole monohydrobromide - Safety Data Sheet [chemicalbook.com]

2-Amino-5-bromothiazole hydrobromide molecular structure

An In-depth Technical Guide on the Molecular Structure of 2-Amino-5-bromothiazole Hydrobromide

Introduction

2-Amino-5-bromothiazole and its hydrobromide salt are pivotal heterocyclic compounds that serve as fundamental building blocks in the realm of medicinal chemistry and materials science. The thiazole ring is a "privileged scaffold," frequently incorporated into a wide array of biologically active molecules. The presence of an amino group at the 2-position and a bromine atom at the 5-position provides two reactive sites for facile structural modifications, making it an exceptionally versatile intermediate for the synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This technical guide offers a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and visual representations of key chemical and biological pathways to facilitate further research and application.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 61296-22-8) is the salt form of the parent compound, 2-amino-5-bromothiazole.[4][5] The hydrobromide is formed by the protonation of the thiazole ring nitrogen or the exocyclic amino group, resulting in a more stable, crystalline solid that is often preferred for storage and handling. The free base can be readily generated by neutralization.[6][7]

The structural relationship between the parent 2-aminothiazole, the target hydrobromide salt, and its corresponding free base is crucial for understanding its reactivity in subsequent synthetic steps.

Caption: Logical relationship from precursor to the hydrobromide salt and its use as a free base.

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 61296-22-8 | [4][5][8][9][10][11] |

| Molecular Formula | C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S) | [4][8][10][11][12] |

| Molecular Weight | 259.95 g/mol | [4][8][9][11][12] |

| Appearance | White to light brown crystalline powder | [5][12][13] |

| Melting Point | 165 °C (decomposes) | [8][10][12][13][14][15] |

| SMILES | Br[H].Nc1ncc(Br)s1 | [8] |

| InChI Key | NUSVDASTCPBUIP-UHFFFAOYSA-N | [8][11] |

| Purity | Typically ≥95-98% | [5][8][12] |

| Solubility | Soluble in Methanol | [13] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Various analytical techniques are employed for its characterization.

| Spectroscopic Technique | Availability | Reference(s) |

| ¹H NMR | Spectrum data available | [16][17] |

| ¹³C NMR | Spectrum data available | [11][16] |

| Infrared (IR) | Spectrum data available (FTIR, ATR-IR) | [16][18][19] |

| Mass Spectrometry (MS) | Spectrum data available (GC-MS) | [16][20] |

Note: While the availability of spectra is confirmed, this guide does not reproduce the raw spectral data. Researchers are advised to consult the referenced databases such as ChemicalBook, SpectraBase, and PubChem for detailed spectra.[11][16][18][20]

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic bromination of 2-aminothiazole. The resulting hydrobromide salt can then be neutralized to yield the free base for use in subsequent reactions.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromothiazole

This protocol details the direct bromination of 2-aminothiazole to produce the free base, which is often isolated as the hydrobromide salt before neutralization.

Methodology:

-

Dissolve 2-Aminothiazole (4 mmol) in 16 mL of acetic acid in a flask suitable for cooling.[6]

-

Cool the solution to 0 °C using an ice bath.[6]

-

Slowly add Bromine (8 mmol) dropwise to the cooled solution while stirring.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to afford pure 5-Bromothiazol-2-amine.[6]

Experimental Protocol 2: Neutralization of this compound

This protocol describes the generation of the free base from its hydrobromide salt.

Methodology:

-

Create a suspension of this compound (116.35 mmol) in 350 mL of tetrahydrofuran (THF).[6][7]

-

Add triethylamine (TEA) (174.53 mmol) to the suspension.[6][7]

-

Stir the mixture vigorously at room temperature for 6 hours.[6][7]

-

Upon completion, remove the resulting precipitate (triethylammonium bromide) by filtration.[6][7]

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (free base), which can be used in subsequent steps without further purification.[6][7]

Caption: Experimental workflows for synthesis and neutralization.

Biological Activity and Applications

While often used as an intermediate, this compound and its derivatives are subjects of significant interest in drug discovery. The core scaffold is associated with a wide range of biological activities.

-

Synthetic Intermediate: It is a key precursor for more complex molecules, notably through reactions like Suzuki coupling and amide bond formation.[21][22] It has been specifically used in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.[8][13][14]

-

Antimicrobial and Anticancer Activity: The 2-aminothiazole scaffold is integral to numerous compounds with demonstrated antibacterial, antifungal, and potent anticancer properties against various human cancer cell lines.[1][21]

-

Neurodegenerative Disease Research: Research has indicated that 2-Amino-5-bromothiazole HBr may have therapeutic potential for Alzheimer's disease.[9] It has been shown to bind to and inhibit the p70S6 kinase, an enzyme involved in cellular processes implicated in the disease's progression.[9]

Signaling Pathway in Alzheimer's Disease

The proposed mechanism of action for 2-Amino-5-bromothiazole HBr in the context of Alzheimer's disease involves the modulation of protein synthesis and cellular clearing pathways. By inhibiting p70S6 kinase, the compound can lead to an increase in autophagy (the cellular process for degrading and recycling cellular components) and a decrease in the production of β-amyloid peptides, which are a hallmark of Alzheimer's pathology.[9]

Caption: Inhibition of p70S6 Kinase by 2-Amino-5-bromothiazole HBr.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. scbt.com [scbt.com]

- 5. This compound 61296-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 8. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 10. This compound [chembk.com]

- 11. 5-Bromothiazol-2-amine monohydrobromide | C3H4Br2N2S | CID 2723848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS No 61296-22-8 - DOMSER.ES [domser.es]

- 13. lookchem.com [lookchem.com]

- 14. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]

- 15. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]

- 16. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8) 1H NMR spectrum [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-5-bromothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromothiazole hydrobromide is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential as inhibitors of various kinases and receptors. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring proper handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into its relevance in biological pathways.

Core Physical Characteristics

The physical properties of this compound have been determined through various analytical techniques. A summary of these key characteristics is presented below.

| Physical Characteristic | Value |

| CAS Number | 61296-22-8[1][2][3][4] |

| Molecular Formula | C₃H₄Br₂N₂S[1][3] |

| Molecular Weight | 259.95 g/mol [1][2][3] |

| Appearance | White to light yellow or brown crystalline powder[2] |

| Melting Point | 165 °C (decomposes)[2][3][5] |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in Methanol |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

Accurate determination of physical characteristics is essential for compound identification and purity assessment. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of this compound is determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. For this compound, decomposition is observed at the melting point.

Determination of Solubility

The solubility of this compound in a given solvent is determined by the equilibrium saturation method.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., Methanol) in a vial.

-

The vial is sealed and placed in a constant temperature bath, typically at 25 °C.

-

The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is centrifuged to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully withdrawn and diluted with the solvent.

-

The concentration of the dissolved solid in the diluted solution is determined using a validated HPLC method with a standard calibration curve.

-

The solubility is calculated and expressed in mg/mL or mol/L.

Assessment of Physical Appearance

The visual characteristics of this compound are documented as follows.

Procedure:

-

A small amount of the powder is placed on a clean, white surface.

-

The color of the powder is observed under both natural and artificial light and described (e.g., white, off-white, light yellow).

-

The texture and form of the solid are examined, noting if it is crystalline, amorphous, or a fine powder.

Synthesis and Biological Relevance

Synthesis Workflow

This compound is a key intermediate in the synthesis of various 2-aminothiazole derivatives. A common synthetic route involves the direct bromination of 2-aminothiazole.

Caption: Synthesis of this compound.

Role in Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-aminothiazoles, have been extensively studied as potent inhibitors of various protein kinases involved in critical cellular signaling pathways. One such pathway is the Aurora Kinase pathway, which plays a crucial role in cell cycle regulation and is often dysregulated in cancer. Derivatives of 2-amino-5-bromothiazole have shown promise as Aurora Kinase inhibitors.

The diagram below illustrates a simplified representation of the Aurora Kinase signaling pathway and the potential point of inhibition by a 2-aminothiazole derivative.

Caption: Inhibition of Aurora Kinase A by a 2-aminothiazole derivative.

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of this compound, standardized protocols for their determination, and its significance as a precursor in the development of kinase inhibitors. The data and methodologies presented herein are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. A comprehensive understanding of its properties is the foundation for the rational design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-bromothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for 2-Amino-5-bromothiazole hydrobromide, a biochemical reagent utilized in life science research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general, yet detailed, experimental protocols for determining solubility, which are widely applicable in pharmaceutical and chemical research.

Solubility Data

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (769.38 mM)[1] |

| Methanol | Soluble[2][3] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO for accurate measurements.[1]

Experimental Protocols for Solubility Determination

The following sections describe standard methodologies for determining the thermodynamic and kinetic solubility of a compound. These protocols are not specific to this compound but represent standard industry practices.

2.1. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[4][5][6][7][8]

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium at a given temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected solvent (e.g., water, ethanol, phosphate buffer)

-

Glass vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a controlled temperature or filter the supernatant using a chemically compatible filter that does not adsorb the compound.[4]

-

Quantification: Carefully take an aliquot of the clear, saturated solution. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

2.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4][9][10][11][12]

Objective: To determine the concentration at which a compound, when added from a concentrated organic stock solution (usually DMSO), precipitates out of an aqueous buffer.

Materials:

-

Test compound dissolved in 100% DMSO (e.g., at 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Automated liquid handler (optional, for high-throughput)

-

Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

Procedure:

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

-

Serial Dilution: Serially dilute the DMSO stock solution in the microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing a rapid change in solvent composition. This can induce precipitation of the compound. The final DMSO concentration is typically kept low (e.g., 1-5%) to be biochemically relevant.[10]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[4][12]

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11] An increase in light scattering or absorbance indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound, integrating both thermodynamic and kinetic approaches.

Caption: A generalized workflow for determining the thermodynamic and kinetic solubility of a compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-5-bromothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromothiazole hydrobromide has emerged as a compound of interest in neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as an inhibitor of p70S6 kinase (p70S6K) and the subsequent downstream cellular effects. While direct primary literature detailing the comprehensive biochemical and cellular characterization of this specific compound is limited, this document compiles available data, contextualizes its action within established signaling pathways, and provides detailed experimental protocols for key assays relevant to its study.

Core Mechanism of Action: Inhibition of p70S6 Kinase

The primary reported mechanism of action for this compound is the inhibition of the 70-kDa ribosomal protein S6 kinase (p70S6K). This serine/threonine kinase is a critical downstream effector of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

In the context of Alzheimer's disease, the dysregulation of the mTOR/p70S6K pathway has been implicated in the pathological accumulation of both amyloid-beta (Aβ) plaques and hyperphosphorylated tau, the two hallmark neuropathological features of the disease. By inhibiting p70S6K, this compound is proposed to exert its neuroprotective effects through two main downstream consequences: the induction of autophagy and the reduction of β-amyloid production[1].

Upstream Regulation of p70S6 Kinase

The activity of p70S6K is tightly controlled by the mTOR complex 1 (mTORC1). Growth factors and nutrients, such as amino acids, activate mTORC1, which in turn phosphorylates and activates p70S6K. This signaling cascade is crucial for protein synthesis and cell growth. The inhibition of p70S6K by this compound would therefore be expected to interfere with these fundamental cellular processes.

Quantitative Data

The publicly available quantitative data for the bioactivity of this compound is currently limited. The primary reported value is an effective dose 50 (ED50) from a cell-based assay.

| Compound | Target | Assay Type | Model System | Bioactivity | Reference |

| This compound | p70S6 Kinase | Cellular | Cultured cells from an APP/PS1 transgenic mouse model of Alzheimer's disease | ED50 = 0.8 µM | [1] |

Note: Further quantitative data, such as the inhibition constant (Ki) from biochemical assays, have not been identified in publicly accessible literature.

Downstream Cellular Consequences

Induction of Autophagy

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins through the lysosomal pathway. In neurodegenerative diseases, the clearance of protein aggregates is often impaired. By inhibiting the mTOR/p70S6K pathway, which is a negative regulator of autophagy, this compound is proposed to enhance the autophagic flux, thereby promoting the clearance of pathogenic protein aggregates.

Reduction of β-Amyloid Production

The accumulation of β-amyloid (Aβ) peptides is a key event in the pathogenesis of Alzheimer's disease. The production of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. While the precise link between p70S6K and Aβ production is still under investigation, it is hypothesized that the inhibition of p70S6K may modulate the expression or processing of APP, leading to a reduction in Aβ levels.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro p70S6 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the direct inhibitory effect of a compound on p70S6K activity.

Materials:

-

Recombinant human p70S6K enzyme

-

S6 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound

-

DMSO

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, add the diluted compound or vehicle control (DMSO).

-

Add the p70S6K enzyme and S6 peptide substrate to each well.

-

Reaction Initiation: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for p70S6K.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Terminate the kinase reaction and measure the amount of ADP produced (which corresponds to the kinase activity) using a detection reagent such as ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophagy Flux Assay

This protocol describes a method to measure the rate of autophagy in cultured neuronal cells treated with this compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

-

Lysis buffer

-

Primary antibodies against LC3B and p62/SQSTM1

-

Secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat the cells with various concentrations of this compound for a desired time period (e.g., 24 hours).

-

Lysosomal Inhibition: For the last few hours of the treatment (e.g., 2-4 hours), add a lysosomal inhibitor to a parallel set of wells. This will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated LC3-II form) and p62 (an autophagy substrate that is degraded during the process).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Data Analysis: Quantify the band intensities for LC3-II and p62. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor, compared to its absence, indicates an increase in autophagic flux. A decrease in p62 levels would also be indicative of enhanced autophagy.

In Vitro β-Amyloid Quantification Assay

This protocol outlines the use of an ELISA to measure the levels of Aβ40 and Aβ42 in the conditioned medium of neuronal cells.

Materials:

-

Neuronal cell line capable of producing Aβ (e.g., SH-SY5Y overexpressing APP)

-

Cell culture medium and supplements

-

This compound

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate the neuronal cells and treat them with this compound for a specified period (e.g., 48-72 hours).

-

Sample Collection: Collect the conditioned cell culture medium from each well.

-

ELISA: Perform the ELISA for Aβ40 and Aβ42 according to the manufacturer's instructions. This typically involves adding the conditioned medium to antibody-coated plates, followed by a series of incubation and wash steps with detection antibodies.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentrations of Aβ40 and Aβ42 in each sample based on a standard curve. A reduction in Aβ levels in the treated samples compared to the control would indicate an inhibitory effect on Aβ production or an enhancement of its clearance.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this compound as a p70S6K inhibitor is not available, the 2-aminothiazole scaffold is a well-established "privileged structure" in kinase inhibitor design. Numerous kinase inhibitors, including the clinically approved drug Dasatinib, are based on this core. The amino group at the 2-position and various substituents on the thiazole ring are known to be critical for binding to the ATP-binding pocket of many kinases. Further research would be needed to elucidate the specific structural features of this compound that contribute to its inhibitory activity against p70S6K.

Conclusion

This compound is a promising small molecule that targets the mTOR/p70S6K signaling pathway, which is implicated in the pathophysiology of Alzheimer's disease. Its proposed mechanism of action involves the inhibition of p70S6K, leading to the induction of autophagy and a reduction in β-amyloid production. While the available data provides a strong rationale for its further investigation, more in-depth biochemical and cellular studies are required to fully elucidate its binding mode, inhibitory potency, and the precise molecular events that mediate its neuroprotective effects. The experimental protocols provided in this guide offer a framework for the continued exploration of this and other 2-aminothiazole-based compounds as potential therapeutics for neurodegenerative disorders.

References

The Biological Versatility of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromothiazole hydrobromide is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, the 2-aminothiazole moiety, is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules. The addition of a bromine atom at the 5-position and its formulation as a hydrobromide salt confer unique physicochemical properties that influence its biological activity and therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Biological Activities

This compound has demonstrated a range of biological effects, most notably as a kinase inhibitor with potential applications in neurodegenerative diseases, as well as exhibiting antimicrobial and mutagenic properties.

p70S6 Kinase Inhibition and Potential in Alzheimer's Disease

A significant finding is the identification of this compound as an inhibitor of the p70S6 kinase (p70S6K). This kinase is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, which is implicated in cellular growth, proliferation, and survival. In the context of Alzheimer's disease, dysregulation of this pathway is linked to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, a hallmark of the disease.

By inhibiting p70S6K, this compound can potentially modulate tau pathology. Furthermore, inhibition of this kinase has been shown to induce autophagy, a cellular process for clearing aggregated proteins, and decrease the production of β-amyloid, another key pathological feature of Alzheimer's disease.[1]

Antimicrobial and Mutagenic Activity

This compound has been cited for its utility as an anti-bacterial agent. While the exact spectrum of activity is not extensively detailed in publicly available literature, its structural class, 2-aminothiazoles, is known to possess broad-spectrum antimicrobial properties.

Furthermore, studies have indicated that this compound exhibits mutagenic activity in the bacterium Klebsiella pneumoniae. This property is important to consider in the context of drug development and safety assessment.

Quantitative Biological Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Biological Activity | Assay/Model | Parameter | Value | Reference |

| p70S6 Kinase Inhibition | Cultured cells with an app/ps1 transgenic mouse model of Alzheimer's disease | ED50 | 0.8 µM | [1] |

| Mutagenicity | Ames Test | Test Organism | Klebsiella pneumoniae |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a practical guide for researchers looking to replicate or build upon these findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 2-aminothiazole.

Materials:

-

2-Aminothiazole

-

Bromine

-

Acetic Acid

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (8 mmol) in a minimal amount of acetic acid dropwise to the cooled 2-aminothiazole solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.

-

Extract the aqueous layer three times with ethyl acetate (20 mL each).

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-Amino-5-bromothiazole.

-

The hydrobromide salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ether) with a solution of hydrogen bromide.

p70S6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of this compound against p70S6 kinase.

Materials:

-

Recombinant p70S6 Kinase

-

S6K Substrate (e.g., a specific peptide)

-

ATP

-

Kinase Assay Buffer

-

This compound (test inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white plates

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution.

-

Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and S6K substrate.

-

Prepare serial dilutions of this compound in the 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

-

Add 12.5 µL of the Master Mix to each well of a 96-well plate.

-

Add 2.5 µL of the diluted test inhibitor to the appropriate wells. For positive control and blank wells, add 2.5 µL of the same buffer without the inhibitor.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Dilute the p70S6K enzyme to the desired concentration in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and detect ADP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

-

Convert ADP to ATP and measure luminescence by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 or ED50 value.[2]

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[3][4]

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a bacterial inoculum by suspending 3-5 isolated colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Perform serial two-fold dilutions of the compound in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

-

Inoculate the wells with 50 µL of the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: p70S6 Kinase Signaling Pathway in Alzheimer's Disease.

Caption: Workflow for MIC Determination.

Conclusion

This compound is a versatile chemical entity with a range of demonstrable biological activities. Its role as a p70S6 kinase inhibitor highlights its potential as a lead compound for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease. Concurrently, its antimicrobial and mutagenic properties warrant further investigation to fully characterize its biological profile. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the multifaceted nature of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

Navigating the Safe Handling of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Amino-5-bromothiazole hydrobromide, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with this compound.

Core Safety & Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. While some suppliers may classify it as non-hazardous under specific regulations, a comprehensive review of available Safety Data Sheets (SDS) indicates potential hazards that necessitate precautionary measures.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][6] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[2][3][4][5][6] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3][6] |

GHS Pictogram:

-

(GHS07)[5]

Signal Word: Warning[2][3][4][5]

Precautionary Statements

A comprehensive list of precautionary statements is provided to guide safe handling, response, storage, and disposal.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][6] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][4][6] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][6] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[6] | |

| P330 | Rinse mouth.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][5][6] |

Experimental Protocols: Safe Handling in a Laboratory Setting

The following protocols outline the necessary precautions for handling this compound in a research environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][7] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][4][7][8] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[2][4][7] |

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[4] Use of a chemical fume hood is recommended to minimize inhalation of dust and vapors.[2]

General Handling and Hygiene

-

Wash hands thoroughly before breaks and at the end of the workday.[8]

-

Keep away from foodstuffs, beverages, and feed.[8]

-

Remove all soiled and contaminated clothing immediately.[8]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a doctor if irritation persists.[1][2][3][4][6][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][6][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][4][6][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][4][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[6][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid dust formation and breathing vapors, mist, or gas.[2][4][6][7][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][4]

-

Methods for Containment and Cleaning Up: Sweep up and shovel the material.[1][6] Collect in suitable, closed containers for disposal.[2][4] Avoid creating dust.

Storage and Disposal

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6] This material is reported to be hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General Laboratory Handling Workflow.

Caption: Chemical Spill Response Workflow.

References

- 1. fishersci.com [fishersci.com]

- 2. file1.lookchem.com [file1.lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. accelachem.com [accelachem.com]

2-Amino-5-bromothiazole hydrobromide material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet of 2-Amino-5-bromothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No: 61296-22-8), a key biochemical reagent in life science research.[1] The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards, catering to professionals in research and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C3H3BrN2S.HBr[2][3] |

| Molecular Weight | 259.95 g/mol [1][3][4][5][6][7][8] |

| Appearance | Light yellow to pale brown solid crystalline powder[2][3][7] |

| Melting Point | 165 °C (decomposes)[1][4][5][6][9] |

| Boiling Point | 192.5ºC at 760 mmHg[1] |

| Flash Point | 70.2ºC[1] |

| Solubility | No specific data available, but noted to be soluble in polar solvents. |

| Odor | Odorless[10] |

| Hygroscopicity | Hygroscopic[2] |

Toxicological Information and Hazard Classification

While extensive toxicological studies on this compound have not been fully investigated, existing data allows for its classification according to the Globally Harmonized System (GHS).[10] The compound is categorized as harmful if swallowed and is a serious eye irritant.

| Hazard Classification | Category | GHS Code | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[4][5] |

| Serious Eye Irritation | Category 2 | H319 | Causes serious eye irritation[2][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[2][5] |

| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation[5] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the GHS classifications, the following standard toxicological assays are typically employed to determine such endpoints for thiazole derivatives.

Acute Oral Toxicity (LD50): The "Up-and-Down" procedure or the "Fixed-Dose" method (OECD Guidelines 425 and 420, respectively) are common for assessing acute oral toxicity. In these studies, the substance is administered to a group of fasted animals (usually rats) by oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (the dose lethal to 50% of the test population) is then calculated.

Eye Irritation/Corrosion: The Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD Guidelines 437 and 492) are in vitro methods used to assess eye irritation potential. These assays measure the damage caused by the test substance to a bovine cornea or a reconstructed human corneal epithelium, respectively. Parameters like opacity and permeability changes are used to classify the substance's irritation potential.

Skin Irritation/Corrosion: The In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439) is a widely accepted method. This test involves applying the chemical to a reconstructed human epidermis model and measuring the subsequent cell viability, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Safe Handling and Emergency Procedures

The following diagram outlines the logical workflow for the safe handling and emergency response for this compound. Adherence to these procedures is critical for minimizing risk in a laboratory setting.

Caption: Workflow for safe handling, storage, and emergency response.

Fire-Fighting Measures

In the event of a fire, use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam as suitable extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.

Disposal Considerations

Disposal of this substance and its containers must be in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to properly classify the waste. Do not empty into drains.

References

- 1. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file1.lookchem.com [file1.lookchem.com]

- 5. 5-Bromothiazol-2-amine monohydrobromide | C3H4Br2N2S | CID 2723848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2-Amino-5-bromo-1,3-thiazole hydrobromide | CAS 61296-22-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 9. This compound [chembk.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis and Utility of 2-Amino-5-bromothiazole Hydrobromide as a Kinase Inhibitor Precursor

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Halogenated derivatives, such as 2-amino-5-bromothiazole, serve as versatile synthetic intermediates for the development of novel therapeutics. The introduction of a bromine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. This application note details a robust protocol for the synthesis of 2-amino-5-bromothiazole hydrobromide from 2-aminothiazole. Furthermore, it highlights the utility of this building block in the context of drug discovery, specifically as a precursor for kinase inhibitors, such as those targeting the p70S6 kinase, which is implicated in diseases like Alzheimer's.[1]

Key Applications

-

Medicinal Chemistry: A crucial building block for the synthesis of complex molecules with diverse pharmacological activities.

-

Drug Discovery: Precursor for the development of kinase inhibitors and other therapeutic agents.[1]

-

Organic Synthesis: A versatile intermediate for carbon-carbon and carbon-heteroatom bond formation.

Experimental Overview

The synthesis of this compound is achieved through the electrophilic bromination of 2-aminothiazole. The most common and effective method involves the use of elemental bromine in a suitable solvent, such as acetic acid. The reaction proceeds with high regioselectivity for the electron-rich C5 position of the thiazole ring. The resulting product is typically isolated as the hydrobromide salt.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| 2-Aminothiazole | 98% | Sigma-Aldrich |

| Bromine | 99.5% | Acros Organics |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate | Laboratory Grade | VWR |

| Ethyl Acetate | HPLC Grade | Merck |

| Anhydrous Sodium Sulfate | 99% | Alfa Aesar |

Experimental Protocol

Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (4.0 g, 40 mmol) in 40 mL of glacial acetic acid.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Bromine: Slowly add a solution of bromine (2.1 mL, 80 mmol) in 10 mL of glacial acetic acid dropwise to the cooled and stirring solution of 2-aminothiazole over a period of 30 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product, 2-amino-5-bromothiazole, can be purified by column chromatography on silica gel. To obtain the hydrobromide salt, the free base can be treated with HBr. However, the direct product of the bromination in acetic acid often yields the hydrobromide salt upon precipitation or workup.

Note: For the direct synthesis of the free base, 2-amino-5-bromothiazole, a yield of approximately 75% can be expected after purification.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Aminothiazole | - |

| Brominating Agent | Bromine | - |

| Solvent | Acetic Acid | [2] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | 2 hours | [2] |

| Yield of 2-amino-5-bromothiazole | ~75% | [2] |

| Purity | >97% (after purification) | - |

| Melting Point | 165 °C (decomposes) | [3] |

| Molecular Weight | 259.95 g/mol | [3] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified p70S6K signaling pathway and the point of inhibition by 2-amino-5-bromothiazole derivatives.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure accurate stoichiometry. |

| Loss of product during work-up | Ensure proper pH adjustment during neutralization. Perform extractions efficiently. | |